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Compound of Interest

Compound Name: 7-Bromo-2-methylquinoline

Cat. No.: B1280046 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 7-Bromo-2-
methylquinoline, a key intermediate in various chemical syntheses. The document is intended

for researchers, scientists, and professionals in the field of drug development and organic

chemistry, offering detailed spectral data from Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for

these analyses.

Chemical Structure and Properties
Compound Name: 7-Bromo-2-methylquinoline

CAS Number: 4965-34-8[1]

Molecular Formula: C₁₀H₈BrN[1]

Molecular Weight: 222.08 g/mol [1]

Appearance: Light yellow solid[2]

Spectroscopic Data
The following sections present the key spectroscopic data for 7-Bromo-2-methylquinoline,

organized for clarity and ease of comparison.
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NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and

carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for 7-Bromo-2-methylquinoline

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

8.09 s - H-8

7.80 d 8.2 H-4

7.39 m - H-5 and H-6

7.12 d 8.2 H-3

2.61 s - CH₃ (at C-2)

Solvent: CDCl₃[2]

Table 2: ¹³C NMR Spectroscopic Data for 7-Bromo-2-methylquinoline
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Chemical Shift (δ, ppm) Assignment

160.3 C-2

148.6 C-8a

136.2 C-4

131.2 C-8

129.4 C-5

128.9 C-6

125.3 C-4a

123.7 C-7

122.6 C-3

25.7 CH₃ (at C-2)

Solvent: CDCl₃[2]

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for 7-Bromo-2-methylquinoline

Wavenumber (cm⁻¹) Interpretation

1610 C=N stretching vibration

1494 Aromatic C=C stretching

1264 C-H in-plane bending

841 C-H out-of-plane bending (aromatic)

736 C-Br stretching vibration

Sample Preparation: Thin Film[2]
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Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for 7-Bromo-2-methylquinoline

m/z Interpretation

221, 223
[M]⁺, Molecular ion peaks (due to ⁷⁹Br and ⁸¹Br

isotopes)

The presence of two molecular ion peaks with an approximate 1:1 intensity ratio is

characteristic of a compound containing one bromine atom.

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.

A general procedure for acquiring high-quality NMR spectra of quinoline derivatives is as

follows:

Sample Preparation:

Weigh approximately 5-10 mg of 7-Bromo-2-methylquinoline for ¹H NMR and 20-50 mg

for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[3]

For precise chemical shift referencing, a small amount of an internal standard like

tetramethylsilane (TMS) can be added.

Cap the NMR tube and invert it several times to ensure the sample is fully dissolved and

the solution is homogeneous.[3]

Instrument Setup and Data Acquisition:
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The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.[3]

The magnetic field is optimized by shimming to achieve sharp and symmetrical peaks.[3]

For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters such

as spectral width, acquisition time, and relaxation delay are optimized.[3]

For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the

spectrum. A greater number of scans is generally required due to the lower natural

abundance of the ¹³C isotope.[3]

Data Processing:

The acquired Free Induction Decay (FID) is subjected to a Fourier transform to obtain the

frequency-domain spectrum.[3]

The spectrum is then phased and the baseline is corrected.[3]

Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual

solvent peak.[3]

For solid samples, the thin film method is a common and effective preparation technique.[4]

Sample Preparation:

Place approximately 50 mg of solid 7-Bromo-2-methylquinoline into a small beaker or

vial.[4]

Add a few drops of a volatile solvent, such as methylene chloride or acetone, to

completely dissolve the solid.[4]

Using a pipette, place a drop of this solution onto the surface of a clean, dry salt plate

(e.g., NaCl or KBr).[4][5]

Allow the solvent to evaporate completely, which will leave a thin solid film of the

compound on the plate.[4]

Data Acquisition:
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Place the salt plate into the sample holder of the FT-IR spectrometer.[4]

Acquire the infrared spectrum.

If the signal intensity is too low, add another drop of the solution to the plate, allow it to dry,

and re-run the spectrum. If the intensity is too high, clean the plate and use a more dilute

solution.[4]

Data Analysis:

Identify the characteristic absorption bands and correlate them to the functional groups

present in the molecule.

Electron Ionization (EI) is a widely used method for the mass spectrometric analysis of volatile

and thermally stable organic compounds.

Sample Introduction:

A small amount of the solid sample is introduced into the ion source, typically via a direct

insertion probe, which is heated to volatilize the sample.

Ionization:

In the ion source, the gaseous molecules are bombarded with a high-energy electron

beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively

charged molecular ion ([M]⁺).

Fragmentation:

The molecular ions are high-energy species and often undergo fragmentation, breaking

into smaller, characteristic charged fragments.

Mass Analysis and Detection:

The resulting ions (molecular and fragment ions) are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer).

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
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A detector records the abundance of each ion, generating a mass spectrum which is a plot

of ion intensity versus m/z.[6]

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 7-Bromo-2-methylquinoline.

General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis of 7-Bromo-2-methylquinoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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